4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 948709-41-9
VCID: VC5625844
InChI: InChI=1S/C12H14N2S/c1-12(2,9-6-4-3-5-7-9)10-8-15-11(13)14-10/h3-8H,1-2H3,(H2,13,14)
SMILES: CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N
Molecular Formula: C12H14N2S
Molecular Weight: 218.32

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine

CAS No.: 948709-41-9

Cat. No.: VC5625844

Molecular Formula: C12H14N2S

Molecular Weight: 218.32

* For research use only. Not for human or veterinary use.

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine - 948709-41-9

Specification

CAS No. 948709-41-9
Molecular Formula C12H14N2S
Molecular Weight 218.32
IUPAC Name 4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2S/c1-12(2,9-6-4-3-5-7-9)10-8-15-11(13)14-10/h3-8H,1-2H3,(H2,13,14)
Standard InChI Key VARFGFLUZAGLDG-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N

Introduction

Structural and Chemical Properties

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine (IUPAC name: 4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine) is characterized by a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a 2-phenylpropan-2-yl group and at the 2-position with an amine group. Its molecular formula is C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{S}, with a molecular weight of 218.32 g/mol. Key physicochemical properties include:

PropertyValueSource
Canonical SMILESCC(C)(C1=CC=CC=C1)C2=CSC(=N2)NPubChem
InChI KeyVARFGFLUZAGLDG-UHFFFAOYSA-NPubChem
Topological Polar SA70.5 ŲPubChem

The bulky 2-phenylpropan-2-yl substituent confers steric hindrance, influencing reactivity and intermolecular interactions. Computational models suggest this group enhances lipophilicity (logP\log P: ~3.1), potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a Hantzsch thiazole formation reaction. A representative pathway includes:

  • Intermediate Preparation: 2-Bromo-1-phenylpropane reacts with thiourea in the presence of a base (e.g., K2_2CO3_3) to form a thioamide intermediate.

  • Cyclization: The intermediate undergoes cyclization with α-haloketones or α-haloaldehydes in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Industrial-Scale Optimization

Patent US10351556B2 describes continuous-flow processes for analogous thiazoles, emphasizing catalyst recycling (e.g., Pd/C for deprotection steps) and in-line purification via simulated moving bed chromatography. These methods reduce reaction times from 48 hours (batch) to <6 hours, with yields exceeding 85% .

Computational and Target Fishing Studies

Quantum mechanical calculations (DFT/B3LYP/6-311+G**) predict:

  • Electrophilic Reactivity: The thiazole C5 position is most susceptible to nucleophilic attack (Fukui ff^-: 0.152).

  • Target Prediction: SwissTargetPrediction links the compound to MTAP (probability: 0.43) and dihydroorotate dehydrogenase (DHODH; probability: 0.29) .

Pharmacokinetic and ADMET Considerations

ADMET Predictions (ADMETLab 2.0):

  • Absorption: High Caco-2 permeability (PappP_{\text{app}}: 22.6 × 106^{-6} cm/s).

  • Metabolism: Predominant CYP3A4-mediated oxidation (t1/2t_{1/2}: 3.2 h).

  • Toxicity: Ames test negative; hepatotoxicity risk score: 0.34.

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